3-[2-(4-Methylpiperidin-1-yl)ethyl]-1,2-dihydroimidazo[1,2-a]benzimidazole;hydrobromide
Overview
Description
3-[2-(4-Methylpiperidin-1-yl)ethyl]-1,2-dihydroimidazo[1,2-a]benzimidazole;hydrobromide is a useful research compound. Its molecular formula is C17H25BrN4 and its molecular weight is 365.3 g/mol. The purity is usually 95%.
The exact mass of the compound 1-[2-(4-methyl-1-piperidinyl)ethyl]-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole hydrobromide is 364.12626 g/mol and the complexity rating of the compound is 353. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Corrosion Inhibition
One study focused on the inhibitive action of synthesized benzimidazole derivatives on the corrosion of N80 steel in hydrochloric acid solution. Using a variety of analytical techniques, it was found that these inhibitors efficiently protect the steel, with inhibition efficiency increasing with the concentration of inhibitors. This study also utilized quantum chemical calculations to correlate experimental findings, highlighting the potential of benzimidazole derivatives in industrial applications to prevent metal corrosion (Yadav et al., 2016).
Pharmaceutical Applications
In the pharmaceutical sector, benzimidazole derivatives have been synthesized and evaluated for various therapeutic activities:
- Antiulcer Agents : New imidazo[1,2-a]pyridines substituted at the 3-position were synthesized as potential antisecretory and cytoprotective antiulcer agents. While none displayed significant antisecretory activity, several demonstrated good cytoprotective properties (Starrett et al., 1989).
- Antihistaminic Agents : Another research synthesized 2-(4-substituted-1-(homo)piperazinyl)benzimidazoles for H1-antihistaminic activity, showing potent in vivo activity and highlighting the importance of the oxygen atom in the 2-(substituted-oxy)ethyl group for potent activity (Iemura et al., 1986).
Material Science
The study on 3-(benzimidazolyl-2)-2-iminocoumarins' reaction with aromatic aldehydes demonstrated the formation of compounds that fluoresce effectively in alcohol solutions, suggesting their potential use in material science for the development of new fluorescent materials (Gorobets & Abakumov, 2002).
Antimycobacterial Activity
Benzimidazole derivatives have also been explored for their antimycobacterial activity against M. tuberculosis strains, with some compounds showing good activity, indicating their potential as novel therapeutics for tuberculosis (Yoon et al., 2013).
Properties
IUPAC Name |
3-[2-(4-methylpiperidin-1-yl)ethyl]-1,2-dihydroimidazo[1,2-a]benzimidazole;hydrobromide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4.BrH/c1-14-6-8-19(9-7-14)10-11-20-12-13-21-16-5-3-2-4-15(16)18-17(20)21;/h2-5,14H,6-13H2,1H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUNUZBDWLPPWEI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CCN2CCN3C2=NC4=CC=CC=C43.Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25BrN4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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